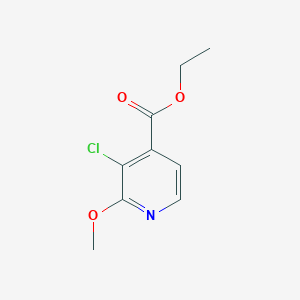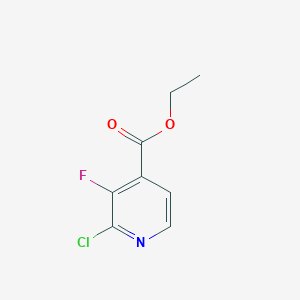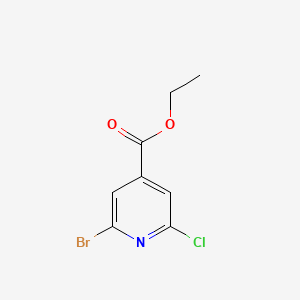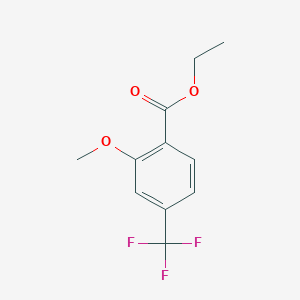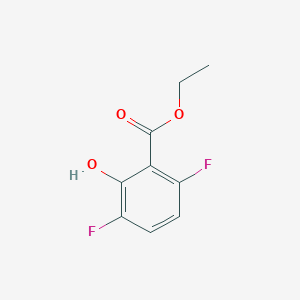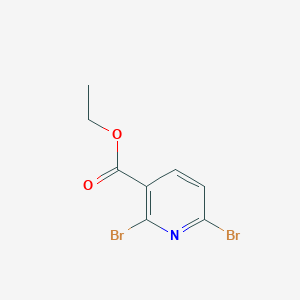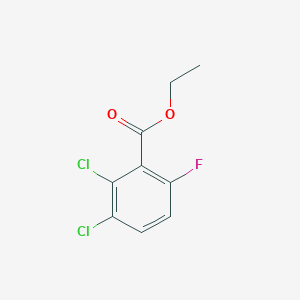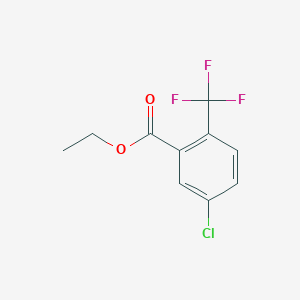
5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester is a chemical compound with the molecular formula C9H6ClF3O2 . It is a derivative of benzoic acid, which is a carboxylic acid building block .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6ClF3O2/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The molecular weight of 5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester is 238.59 . It is stored at a temperature of 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.科学研究应用
5-Cl-2-TMBE is widely used in scientific research and laboratory experiments. It is commonly used as a reagent in synthetic organic and medicinal chemistry processes, as well as in biochemical and physiological studies. It has also been used in the synthesis of various compounds, including antibiotics, antiviral agents, and anti-inflammatory agents.
作用机制
The mechanism of action of 5-Cl-2-TMBE is not yet fully understood. However, it is believed to act as a catalyst for certain reactions, as well as a solvent for other reactions. It is also believed to be able to form complexes with certain molecules, which can then be used to catalyze reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-2-TMBE are not yet fully understood. However, it is believed to be non-toxic and non-irritating when used in laboratory experiments. It is also believed to have antioxidant properties, and may be able to protect cells from oxidative damage.
实验室实验的优点和局限性
The advantages of using 5-Cl-2-TMBE in laboratory experiments include its availability, low cost, and its ability to catalyze certain reactions. Additionally, it is believed to be non-toxic and non-irritating when used in laboratory experiments. The main limitation of using 5-Cl-2-TMBE in laboratory experiments is that its mechanism of action is not yet fully understood.
未来方向
Future research should focus on further understanding the mechanism of action of 5-Cl-2-TMBE, as well as its biochemical and physiological effects. Additionally, research should focus on exploring the potential applications of 5-Cl-2-TMBE in different scientific fields, such as medicine, synthetic organic chemistry, and biochemistry. Finally, research should focus on developing more efficient and cost-effective methods of synthesizing 5-Cl-2-TMBE.
合成方法
5-Cl-2-TMBE is typically synthesized through a process involving the reaction of 5-chloro-2-trifluoromethylbenzoic acid and ethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate, and the resulting product is purified by recrystallization. The reaction is typically conducted at temperatures ranging from room temperature to 120°C.
安全和危害
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept tightly closed .
属性
IUPAC Name |
ethyl 5-chloro-2-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-2-16-9(15)7-5-6(11)3-4-8(7)10(12,13)14/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEBLTIEGPLXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

